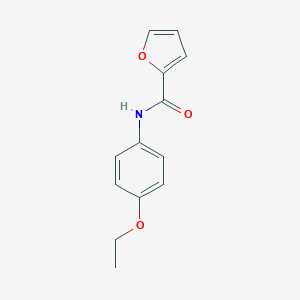

N-(4-ethoxyphenyl)furan-2-carboxamide

Description

N-(4-Ethoxyphenyl)furan-2-carboxamide is a furan-based carboxamide derivative characterized by a 4-ethoxyphenyl substituent attached to the furan-2-carboxamide scaffold. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring is an electron-donating substituent, influencing both the compound’s electronic properties and its interactions with biological targets. Such compounds are often purified via flash column chromatography and characterized using NMR, mass spectrometry, and elemental analysis .

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C13H13NO3/c1-2-16-11-7-5-10(6-8-11)14-13(15)12-4-3-9-17-12/h3-9H,2H2,1H3,(H,14,15) |

InChI Key |

QHQMTIZGRHMXQJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

The biological and chemical profiles of N-(4-ethoxyphenyl)furan-2-carboxamide can be contextualized through comparisons with structurally similar compounds. Key differences arise from substituent variations on the phenyl ring or furan moiety, which modulate electronic, steric, and pharmacokinetic properties.

Key Observations:

- Antibacterial Activity : Bromophenyl and nitro/sulfamoyl derivatives exhibit strong activity against Gram-negative pathogens (e.g., A. baumannii), likely due to enhanced membrane penetration facilitated by EWGs .

- Antiviral Activity: Fluorobenzyl-methoxyphenyl hybrids inhibit enterovirus (EV) and rhinovirus (RV) replication by targeting the conserved 2C protein, suggesting ethoxyphenyl derivatives may share this mechanism .

- Chemopreventive Potential: Methoxystyryl derivatives demonstrate efficacy in colon cancer models, highlighting the role of extended conjugation (styryl group) in enhancing bioactivity .

Structural Modifications and Functional Additions

- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (): Oxadiazole rings improve metabolic stability, a feature applicable to ethoxyphenyl derivatives for prolonged half-life .

- Dimeric Structures: N,N′-(4,4′-Diselenediylbis(4,1-phenylene))bis-furan-2-carboxamide (): Selenium-linked dimers show unique redox activity, though ethoxyphenyl monomers may prioritize simplicity and synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.